N-[1-Furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3,4-dimethoxy-benzamide
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Overview
Description
N-({N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a dimethoxybenzamide moiety
Preparation Methods
The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The aromatic ring in the dimethoxybenzamide moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions .
Comparison with Similar Compounds
Similar compounds include other furan derivatives and hydrazinecarbonyl-containing molecules. Compared to these, N-({N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- N-({N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE
- N-({N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-4-METHOXYBENZAMIDE .
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19N3O5/c1-11(13-5-4-8-25-13)19-20-16(21)10-18-17(22)12-6-7-14(23-2)15(9-12)24-3/h4-9H,10H2,1-3H3,(H,18,22)(H,20,21)/b19-11+ |
InChI Key |
QLBFNNGHLNLTJU-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CO2 |
solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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